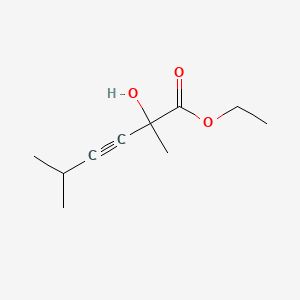
5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the bromine atom at the 5-position and the 1,1-dimethoxyethyl group at the 2-position makes this compound unique and potentially useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole typically involves the bromination of 2-(1,1-dimethoxyethyl)thiazole. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is carefully monitored to avoid over-bromination or side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced thiazole derivatives.
Coupling Reactions: Products are more complex molecules with extended conjugation or functional groups.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the 1,1-dimethoxyethyl group can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,1-Dimethoxyethyl)thiazole: Lacks the bromine atom at the 5-position.
5-Bromothiazole: Lacks the 1,1-dimethoxyethyl group at the 2-position.
2-(1,1-Dimethoxyethyl)-4-bromothiazole: Bromine atom is at the 4-position instead of the 5-position.
Uniqueness
5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole is unique due to the specific positioning of the bromine atom and the 1,1-dimethoxyethyl group. This unique structure can result in distinct chemical reactivity and biological activity compared to its similar compounds.
Eigenschaften
Molekularformel |
C7H10BrNO2S |
|---|---|
Molekulargewicht |
252.13 g/mol |
IUPAC-Name |
5-bromo-2-(1,1-dimethoxyethyl)-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNO2S/c1-7(10-2,11-3)6-9-4-5(8)12-6/h4H,1-3H3 |
InChI-Schlüssel |
BCMCRBMDEHFBCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=C(S1)Br)(OC)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 2-[(acetyloxy)methyl]thiazole-4-carboxylate](/img/structure/B8298753.png)
![3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B8298755.png)


![2,3-dihydro-1H-3a,4-diaza-cyclopenta[a]indene](/img/structure/B8298770.png)
![tert-butyl N-[3-methyl-1-(2-methylpropylamino)-1-oxobutan-2-yl]carbamate](/img/structure/B8298771.png)
